1-[3'-(3-CHLOROPHENYL)-4-(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3’-(3-chlorophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(3-chlorophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and spiro formation reactions. Common reagents used in these reactions include chlorinated aromatic compounds, phenyl derivatives, and thiadiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(3-chlorophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3’-(3-chlorophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s aromatic rings and spiro structure may enable it to bind to proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
1-(2-chlorophenyl)piperazine: Another compound with a chlorophenyl group, but with a different arrangement of atoms and functional groups.
Uniqueness
1-[3’-(3-chlorophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is unique due to its spiro linkage and the combination of multiple aromatic rings
Properties
Molecular Formula |
C30H23ClN4OS |
---|---|
Molecular Weight |
523g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-4'-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C30H23ClN4OS/c1-20-15-17-22(18-16-20)28-26-13-6-7-14-27(26)30(34(32-28)24-10-4-3-5-11-24)35(33-29(37-30)21(2)36)25-12-8-9-23(31)19-25/h3-19H,1-2H3 |
InChI Key |
JLGHDLLPFQFGAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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